In Vitro Potency Against Purified Human Renin: Enalkiren vs. Later-Generation Inhibitors
Enalkiren demonstrates potent inhibition of purified human renin with an IC50 of 0.78 nM in a pH 6.0 buffer system . While this value is comparable to the range reported for Aliskiren (IC50 ~0.6 nM) in similar assays, the context of the measurement is critical: enalkiren's potency is highly dependent on pH and species, and its IC50 in human plasma at physiological pH 7.4 is 14 nM, indicating a ~18-fold shift compared to the purified enzyme assay . This highlights that potency values obtained under non-physiological conditions may not predict in vivo efficacy, a key consideration when selecting a renin inhibitor for in vitro studies.
| Evidence Dimension | In vitro potency (IC50) against human renin |
|---|---|
| Target Compound Data | 0.78 nM (purified renal renin-angiotensinogen system, pH 6.0) |
| Comparator Or Baseline | Aliskiren: IC50 ~0.6 nM (reported in similar purified enzyme assays); Enalkiren: IC50 14 nM in human plasma at pH 7.4 |
| Quantified Difference | Enalkiren IC50 shifts from 0.78 nM to 14 nM between pH 6.0 buffer and pH 7.4 plasma (approx. 18-fold increase) |
| Conditions | Purified human renin-angiotensinogen system, pH 6.0 vs. human plasma, pH 7.4 |
Why This Matters
Researchers must verify assay conditions when comparing renin inhibitor potency, as enalkiren's pH-dependent activity can lead to misinterpretation of relative efficacy in physiological settings.
- [1] Kleinert HD, et al. Profile of the Renin Inhibitor, Enalkiren (ABBOTT-64662). Cardiovascular Drug Reviews. 1990;8:203-219. View Source
- [2] PeptideDB. Enalkiren product page. Accessed 2026. View Source
